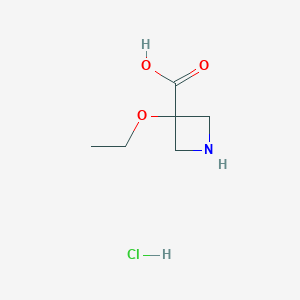

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

3-ethoxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNQUESZWZPBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-24-7 | |

| Record name | 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Improved Process for Azetidine-3-carboxylic Acid Core Formation

A significant advancement in the preparation of azetidine-3-carboxylic acid derivatives, including 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, is described in patent WO2004035538A1. This process avoids traditionally used toxic reagents such as cyanide and epichlorohydrin, which are common in earlier methods but problematic for scale-up and safety.

- Starting material: Diethyl bis(hydroxymethyl)malonate

- Key step: Triflation of diethyl bis(hydroxymethyl)malonate to activate hydroxyl groups

- Intramolecular cyclization: Using an amine to induce azetidine ring formation

- Decarboxylation: To yield mono acid azetidine intermediate

- Hydrogenation: Final step to obtain the azetidine carboxylic acid derivative

This method is operationally simpler, shorter in length, and uses economically viable, readily available reagents compared to older methods.

N-Substituted Azetidine 3-Carboxylic Acid Derivatives Preparation

The European patent EP0169602A1 discloses preparation methods for N-substituted azetidine-3-carboxylic acid derivatives, which are structurally related to this compound. This method involves:

- Use of methyl esters as intermediates for better handling and reactivity

- Benzyl protection of the azetidine nitrogen to facilitate selective reactions

- Hydrolysis of methyl esters to carboxylic acids

- Final salt formation with hydrochloric acid to yield the hydrochloride salt

The process typically uses methanol and other organic solvents under controlled reflux and hydrolysis conditions. Catalysts such as palladium may be employed for hydrogenolysis steps when benzyl protecting groups are removed.

Detailed Stepwise Preparation Method (Integrated Approach)

Research Findings and Comparative Analysis

- The improved process described in WO2004035538A1 demonstrates higher productivity and safety by eliminating cyanide and epichlorohydrin, which are hazardous and environmentally unfriendly.

- Use of triflation and intramolecular cyclization provides a more straightforward route to the azetidine ring, reducing the number of steps and purification requirements.

- The method from EP0169602A1, involving N-substituted intermediates and benzyl protection, offers versatility for synthesizing various azetidine derivatives but requires additional deprotection steps.

- Hydrogenation steps employing palladium catalysts are critical for removing protecting groups and saturating intermediates without degrading sensitive functional groups.

- Hydrolysis and salt formation steps are standard but must be carefully controlled to optimize yield and purity of the hydrochloride salt.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

3-Ethoxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

Immunosuppressive Agents

One of the notable applications of 3-ethoxyazetidine-3-carboxylic acid hydrochloride is its role as an intermediate in the synthesis of SlPi/Edgl receptor agonists, which possess immunosuppressive properties. These agonists are useful in treating autoimmune diseases such as systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis, among others. They function by promoting lymphocyte sequestration in secondary lymphoid tissues, thereby modulating immune responses .

Anticancer Properties

The compound has also been investigated for its potential use in chemotherapeutic regimens. By acting on specific pathways involved in cancer progression, derivatives of azetidine-3-carboxylic acid can contribute to the development of novel anticancer agents .

Synthetic Organic Chemistry

Synthesis of Functionalized Azetidines

this compound serves as a valuable building block for synthesizing functionalized azetidines. Recent advancements have demonstrated its utility in creating libraries of bioactive compounds through various synthetic routes. For instance, it can be transformed into 3-cyano, 3-thiocyano, and other derivatives that are essential for developing bronchodilators and anti-inflammatory drugs .

Precursor to γ-Amino Alcohols

The compound is also recognized as a precursor for γ-amino alcohols, which are important intermediates in organic synthesis. These compounds find applications in the preparation of pharmaceuticals and agrochemicals .

Table: Summary of Research Applications

Case Study: Synthesis Pathways

A recent study highlighted the synthetic pathways involving this compound to produce various derivatives. The research demonstrated that by employing nucleophilic substitutions and cyclization reactions, researchers could efficiently generate compounds with diverse functionalities suitable for pharmaceutical applications .

作用机制

The mechanism of action of 3-ethoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section compares 3-ethoxyazetidine-3-carboxylic acid hydrochloride with analogous azetidine- and heterocyclic-carboxylic acid derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities

| Compound Name | CAS Number | Substituents/R-Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 627-82-7 | Ethoxy (-OCH₂CH₃) at C3 | 165.62 (base) | High solubility, rigid scaffold |

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | Ethyl ester (-COOCH₂CH₃) at C3 | 165.62 | Ester group enhances lipophilicity |

| Methyl 3-methylazetidine-3-carboxylate hydrochloride | 53871-08-2 | Methyl ester (-COOCH₃) and methyl at C3 | 179.63 | Steric hindrance from methyl groups |

| Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride | 1186663-32-0 | Fluoro (-F) and ethyl ester at C3 | 195.61 | Electronegative fluorine increases stability |

| Azetidin-3-ol hydrochloride | 18621-18-6 | Hydroxyl (-OH) at C3 | 109.55 | Polar, prone to oxidation |

Key Observations:

- Ethoxy vs. Ester Groups : The ethoxy group in this compound (CAS 627-82-7) provides moderate lipophilicity compared to ethyl or methyl esters (e.g., CAS 405090-31-5), which are more lipophilic due to their alkyl chains .

- Fluorine Substitution : Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1186663-32-0) exhibits enhanced metabolic stability and electronic effects due to the fluorine atom, making it suitable for drug candidates requiring prolonged half-lives .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Solubility (Water) | LogP (Predicted) | Applications |

|---|---|---|---|---|

| This compound | Not reported | High (due to HCl salt) | -0.5 | Protease inhibitors, enzyme studies |

| Ethyl azetidine-3-carboxylate hydrochloride | Not reported | Moderate | 0.8 | Intermediate in prodrug synthesis |

| Azetidin-3-ol hydrochloride | Not reported | Very high | -1.2 | Polar solvents for reactions |

| Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride | Not reported | Low to moderate | 1.2 | Antiviral agents, kinase inhibitors |

Key Findings:

- Solubility : The hydrochloride salt form universally improves aqueous solubility, as seen in this compound and azetidin-3-ol hydrochloride (CAS 18621-18-6) .

- Lipophilicity : Ethyl ester derivatives (e.g., CAS 405090-31-5) exhibit higher LogP values, favoring membrane permeability, whereas hydroxylated analogs (CAS 18621-18-6) are more hydrophilic .

生物活性

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its reactivity and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of azetidine-3-carboxylic acids exhibit antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Activity

Azetidine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression . Notably, some derivatives have shown efficacy against breast cancer and leukemia cell lines.

Other Biological Activities

- Anti-inflammatory Effects : Some azetidine derivatives demonstrate anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways .

- Neuroprotective Effects : Compounds similar to 3-ethoxyazetidine-3-carboxylic acid have been studied for their potential in treating neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of ethyl 3-azidoazetidine-3-carboxylate with various nucleophiles under controlled conditions. This method allows for the introduction of different functional groups that can enhance biological activity .

Table 1: Synthesis Pathways for Azetidine Derivatives

| Reaction Type | Reactants | Products | Biological Activity |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl 3-azidoazetidine + Nucleophile | 3-Ethoxyazetidine-3-carboxylic acid | Antibacterial |

| Hydrolysis | Ethyl ester + NaOH | 3-Aminoazetidine-3-carboxylic acid | Antitumor |

| Ring Expansion | Strained azetidines + Nucleophiles | Substituted azetidines | Anti-inflammatory |

Case Studies

- Antibacterial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 3-ethoxyazetidine effectively inhibited the growth of multidrug-resistant bacteria, showcasing its potential as a new antibiotic .

- Antitumor Mechanism Investigation : Research conducted by Szymoniak et al. revealed that certain azetidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, providing insights into their mechanism of action against tumors .

常见问题

Basic Research Questions

Q. What are the critical safety precautions when handling 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including safety goggles (EN 166/NIOSH-compliant), impervious gloves (EN 374-certified), and flame-resistant lab coats to prevent skin/eye contact .

- Ensure adequate ventilation (e.g., fume hoods) and accessible emergency equipment (e.g., eyewash stations, safety showers) .

- Avoid dust generation during weighing or transfer; use static-safe tools to minimize ignition risks .

Q. How should researchers manage accidental exposure to this compound?

- Methodological Answer :

- Eye/Skin Contact : Immediately flush with water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Inhalation : Relocate to fresh air; administer CPR if breathing is impaired (avoid mouth-to-mouth resuscitation) .

- Ingestion : Rinse mouth with water; do NOT induce vomiting. Provide medical documentation (e.g., SDS) to healthcare providers .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or thermal degradation.

- Separate from oxidizing agents, acids, or bases to avoid unintended reactions. Monitor humidity to prevent deliquescence .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer :

- Adopt one-pot synthesis strategies (e.g., cyclization and acylation in a single reactor) to reduce intermediate purification steps, as demonstrated for analogous azetidine derivatives .

- Use green solvents (e.g., water or ethanol) and catalytic methods (e.g., acid/base catalysts) to enhance atom economy and reduce waste .

- Validate reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to monitor functional group transformations .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer :

- Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and UV detection at 210–260 nm. Compare retention times with certified reference standards .

- Validate the method by assessing linearity (R² ≥0.99), LOD/LOQ (limit of detection/quantification), and precision (%RSD <2.0) per ICH guidelines .

- Confirm structural integrity using LC-MS to detect molecular ion peaks ([M+H]⁺) and rule out impurities .

Q. What strategies are effective in resolving discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer :

- Cross-validate with 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex azetidine ring systems .

- Compare experimental IR carbonyl stretches (e.g., 1700–1750 cm⁻¹ for carboxylic acid derivatives) with computational predictions (DFT calculations) .

- Re-crystallize samples to remove solvates or polymorphic forms that may distort spectral data .

Q. How should researchers design experiments to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 1–14) and incubate the compound at 25–37°C. Monitor degradation via UV-Vis spectroscopy (λmax shifts) or HPLC (peak area reduction) .

- Use Arrhenius kinetics to model degradation rates and predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

Data Analysis and Contradiction Resolution

Q. What steps should be taken if biological assay results conflict with computational docking predictions for this compound?

- Methodological Answer :

- Re-evaluate ligand protonation states and tautomeric forms in docking simulations; adjust parameters to match assay pH conditions .

- Confirm compound purity (>95% by HPLC) to exclude inactive impurities as confounding factors .

- Perform isothermal titration calorimetry (ITC) to experimentally measure binding affinities and validate docking models .

Q. How can researchers address inconsistencies in solubility data reported across studies?

- Methodological Answer :

- Standardize solubility testing protocols (e.g., shake-flask method at 25°C, 24-hour equilibration) .

- Characterize polymorphic forms via X-ray diffraction (PXRD) to identify crystalline vs. amorphous states affecting solubility .

- Use Hansen solubility parameters to select solvents with similar polarity/hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。